Cas no 1306604-87-4 (5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid)

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound featuring a benzothiophene core with a carboxylic acid functional group at the 2-position and a trifluoromethyl substituent at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety allows for further derivatization. Its rigid bicyclic framework contributes to precise spatial orientation in molecular design. This compound is particularly useful in the development of bioactive molecules, offering potential applications in drug discovery and material science due to its balanced reactivity and structural versatility.
5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid structure
1306604-87-4 structure
Product Name:5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid
CAS No:1306604-87-4
MF:C10H7F3O2S
MW:248.221592187881
CID:5188129
Update Time:2025-05-22

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid
    • 5-(trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylicacid
    • 5-(Trifluoromethyl)-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid
    • Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-5-(trifluoromethyl)-
    • 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid
    • Inchi: 1S/C10H7F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-3,8H,4H2,(H,14,15)
    • InChI Key: CPFGNEVYZBMYRA-UHFFFAOYSA-N
    • SMILES: S1C2C=CC(C(F)(F)F)=CC=2CC1C(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 292
  • XLogP3: 3
  • Topological Polar Surface Area: 62.6

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5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid Related Literature

Additional information on 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid: A Versatile Building Block in Modern Organic Synthesis

The 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid (CAS No. 1306604-87-4) is an important heterocyclic carboxylic acid derivative that has gained significant attention in pharmaceutical and materials science research. This compound, featuring both a benzothiophene core and a trifluoromethyl group, offers unique electronic and steric properties that make it valuable for various applications.

Chemically classified as a dihydrobenzothiophene carboxylic acid, this compound (molecular formula C10H7F3O2S) exhibits interesting characteristics due to the combination of its aromatic system, sulfur heteroatom, and electron-withdrawing trifluoromethyl group. The presence of the carboxylic acid functionality at the 2-position makes it particularly useful as a synthetic intermediate, allowing for various derivatization possibilities.

In pharmaceutical research, 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid serves as a key building block for the development of novel bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug candidates, while the benzothiophene scaffold is frequently found in compounds with diverse biological activities. Researchers are particularly interested in its potential applications for developing kinase inhibitors, GPCR modulators, and anti-inflammatory agents.

The compound's electronic properties also make it attractive for materials science applications. The combination of the electron-rich benzothiophene and electron-deficient trifluoromethyl group creates interesting charge-transfer characteristics, potentially useful in organic electronic devices such as OLEDs or organic photovoltaics. Recent studies have explored its incorporation into π-conjugated systems for advanced material development.

Synthetic approaches to 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid typically involve cyclization strategies starting from appropriately substituted benzene derivatives. The trifluoromethyl group can be introduced either before or after the formation of the benzothiophene core, depending on the synthetic route. Modern methods emphasize atom economy and green chemistry principles, reflecting the growing importance of sustainable synthesis in chemical research.

From a commercial perspective, the demand for fluorinated heterocyclic compounds like 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid has been steadily increasing. Pharmaceutical companies and research institutions seek high-quality supplies of this specialty chemical for drug discovery programs. Suppliers typically offer this compound with >95% purity, with some providing custom synthesis services for specific isotopic labeling or derivative preparation.

Analytical characterization of 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid typically involves a combination of techniques including HPLC, NMR spectroscopy (particularly 19F NMR for the trifluoromethyl group), and mass spectrometry. The compound's stability under various conditions has been studied, with recommendations for storage in cool, dry environments to maintain its integrity over extended periods.

Recent patent literature reveals growing interest in derivatives of 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid, particularly in the areas of central nervous system drugs and anticancer agents. The compound's ability to serve as a bioisostere for other aromatic systems makes it valuable in medicinal chemistry optimization programs. Researchers are also exploring its use in proteolysis targeting chimera (PROTAC) designs, a hot topic in current drug discovery.

Environmental and safety considerations for handling 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this material. Waste disposal should follow institutional guidelines for organic chemical waste.

The future outlook for 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid appears promising, with potential expansions into new application areas. Emerging research explores its use in metal-organic frameworks (MOFs) and as a ligand in catalysis. The continued interest in fluorinated pharmaceuticals and advanced materials ensures that this compound will remain relevant in chemical research for years to come.

For researchers seeking alternatives or related compounds, structural analogs worth considering include various dihydrobenzothiophene derivatives with different substituents at the 5-position, or benzofuran carboxylic acid variants that maintain similar electronic properties. The choice between these options depends on the specific requirements of the research project and the desired properties of the final product.

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